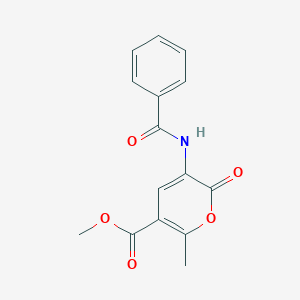
1-Acetyl-3(5)-perfluorohexyl-5(3)-phenylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3(5)-perfluorohexyl-5(3)-phenylpyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and a highly fluorinated hexyl chain
Méthodes De Préparation
The synthesis of 1-Acetyl-3(5)-perfluorohexyl-5(3)-phenylpyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Fluorinated Hexyl Chain: This step involves the use of perfluoroalkylation reagents under specific conditions to attach the highly fluorinated hexyl chain to the pyrazole ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments to facilitate the process.
Analyse Des Réactions Chimiques
1-Acetyl-3(5)-perfluorohexyl-5(3)-phenylpyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated hexyl chain, where nucleophiles replace fluorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Acetyl-3(5)-perfluorohexyl-5(3)-phenylpyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of anti-inflammatory and anticancer activities.
Industry: The compound’s stability and unique properties make it useful in the development of advanced materials, such as coatings and polymers with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 1-Acetyl-3(5)-perfluorohexyl-5(3)-phenylpyrazole involves its interaction with specific molecular targets. The fluorinated hexyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
1-Acetyl-3(5)-perfluorohexyl-5(3)-phenylpyrazole can be compared with other fluorinated pyrazole derivatives:
1-[5-Phenyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]methanol: This compound has a similar structure but with a hydroxyl group instead of a ketone, leading to different reactivity and biological activity.
1-[5-Phenyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]acetic acid: The presence of a carboxylic acid group alters its solubility and interaction with biological targets.
1-[5-Phenyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]amine: The amine group provides different hydrogen bonding capabilities and reactivity compared to the ketone.
These comparisons highlight the unique properties of this compound, particularly its balance of lipophilicity and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H9F13N2O |
|---|---|
Poids moléculaire |
504.24 g/mol |
Nom IUPAC |
1-[5-phenyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C17H9F13N2O/c1-8(33)32-10(9-5-3-2-4-6-9)7-11(31-32)12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h2-7H,1H3 |
Clé InChI |
GBITZRCUJLCGQM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=CC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)N1C(=CC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carbohydrazide](/img/structure/B1636117.png)

![Ethyl 2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B1636127.png)



![p-Isopropyldihomooxacalix[4]arene](/img/structure/B1636149.png)



